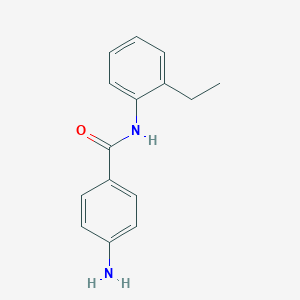

4-amino-N-(2-ethylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGXSPTXAJXRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429191 | |

| Record name | 4-amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-73-4 | |

| Record name | 4-Amino-N-(2-ethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29027-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Amino N 2 Ethylphenyl Benzamide

Established Synthetic Pathways for 4-amino-N-(2-ethylphenyl)benzamide

The primary approach to synthesizing this compound revolves around the formation of a stable amide bond, a ubiquitous linkage in pharmaceuticals.

Amide Bond Formation Strategies

The key step in the synthesis is the coupling of a 4-aminobenzoyl derivative with 2-ethylaniline (B167055). A common and efficient method involves the use of an activated carboxylic acid derivative, such as an acyl chloride. For instance, p-nitrobenzoyl chloride can be reacted with 2-ethylaniline in the presence of a base, like aqueous potassium carbonate, in a suitable solvent such as tetrahydrofuran. google.com The resulting nitro-intermediate, 4-nitro-N-(2-ethylphenyl)benzamide, is then reduced to the desired 4-amino product. google.com

Alternative coupling reagents can also be employed to facilitate the amide bond formation. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for coupling carboxylic acids and amines. nih.gov This method offers mild reaction conditions and is widely used in peptide synthesis and medicinal chemistry.

Another strategy involves the use of acyl imidazoles, which can be generated in situ from a carboxylic acid and N,N'-carbonyldiimidazole (CDI). scribd.com The acyl imidazole (B134444) is a reactive intermediate that readily undergoes aminolysis to form the amide bond. scribd.com

Precursor Synthesis and Reactant Selection

The selection of reactants is guided by the desired final product. For the synthesis of this compound, 2-ethylaniline is the amine of choice. The reduction of the nitro group in the intermediate, 4-nitro-N-(2-ethylphenyl)benzamide, is a crucial final step. Catalytic hydrogenation is a widely used method for this transformation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comresearchgate.net This method is generally clean and high-yielding.

Design and Synthesis of this compound Analogues

To explore the chemical space around this compound and to optimize its properties for various applications, the synthesis of analogues is a key strategy. These modifications can be systematically introduced at different positions of the molecule.

Modifications on the Benzamide (B126) Core Scaffold

The benzamide core offers several positions for modification. The amino group at the 4-position can be replaced with other functionalities or shifted to other positions on the aromatic ring. For example, analogues with the amino group at the 3-position have been synthesized. google.com Furthermore, the benzamide itself can be replaced with other heterocyclic scaffolds to investigate the impact on biological activity.

Substituent Variations on the N-(2-ethylphenyl) Moiety

The N-(2-ethylphenyl) portion of the molecule is a prime target for modification to probe steric and electronic effects. The ethyl group can be replaced with other alkyl or aryl substituents to modulate lipophilicity and potential interactions with biological targets. For instance, replacing the 2-ethyl group with bulkier groups like a cyclohexyl moiety can enhance central nervous system penetration. The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), onto the phenyl ring can improve metabolic stability.

Incorporation of Distinct Pharmacophores

To introduce novel biological activities or enhance existing ones, distinct pharmacophores can be incorporated into the this compound scaffold. This can involve replacing parts of the molecule with known bioactive fragments. For example, in related benzamide series, the triazole pharmacophore has been substituted with a glycine-like amino acid to improve properties like aqueous solubility. nih.gov In other studies, quinoline (B57606) and aminopyrimidine moieties have been incorporated into benzamide structures to target specific enzymes like DNA methyltransferases. nih.gov This approach allows for the rational design of new compounds with potentially improved therapeutic profiles.

Advancements in Green Chemistry Applications for Benzamide Synthesis

The synthesis of benzamides, a crucial class of compounds in pharmaceuticals and materials science, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. However, the paradigm is shifting towards more environmentally benign approaches, in line with the principles of green chemistry. These advancements focus on several key areas: the use of greener solvents, the development of novel catalytic systems, and the application of alternative energy sources to drive reactions.

One of the most significant strides in greening benzamide synthesis is the replacement of volatile and toxic organic solvents with more sustainable alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated the feasibility of conducting amidation reactions in aqueous media, sometimes at elevated temperatures, which can eliminate the need for organic solvents entirely. Another promising class of green solvents is deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. DESs are often biodegradable, have low vapor pressure, and can be tailored for specific reactions, sometimes also acting as catalysts.

Catalysis plays a pivotal role in modern organic synthesis, and the development of green catalysts is a major focus. Biocatalysis, utilizing enzymes, offers high selectivity under mild reaction conditions, often in aqueous environments, thereby reducing the need for protecting groups and minimizing waste. google.com Heterogeneous catalysts are also gaining prominence. For instance, reusable solid acid catalysts, such as diatomite earth functionalized with ionic liquids and metal chlorides, have been shown to efficiently catalyze the direct condensation of benzoic acids and amines. chemicalbook.com These catalysts can be easily separated from the reaction mixture and reused, which simplifies purification and reduces waste.

The use of alternative energy sources is another avenue for promoting green benzamide synthesis. Ultrasonic irradiation, for example, can accelerate reaction rates, leading to shorter reaction times and lower energy consumption. chemicalbook.com This technique can enhance mass transfer and activate reacting species, often leading to higher yields under milder conditions compared to conventional heating.

Furthermore, improving the atom economy of reactions is a cornerstone of green chemistry. Direct synthesis routes that minimize the number of steps and avoid the use of stoichiometric activating agents are highly desirable. For instance, methods that facilitate the direct condensation of carboxylic acids and amines without the need for conversion to more reactive intermediates like acyl chlorides are being actively explored. chemicalbook.com

These advancements collectively contribute to making benzamide synthesis more sustainable by reducing waste, minimizing the use of hazardous substances, and lowering energy consumption. While the direct application of all these techniques to every specific benzamide, such as this compound, may not yet be universally documented, they represent the leading edge of research and provide a clear roadmap for future synthetic process development.

Synthetic Methodologies for this compound

The synthesis of this compound is typically achieved through a two-step process. This involves the formation of an amide bond followed by the reduction of a nitro group.

Step 1: Amide Formation

The initial step involves the reaction of a 4-nitrobenzoyl derivative with 2-ethylaniline to form the intermediate, 4-nitro-N-(2-ethylphenyl)benzamide.

Conventional Method:

A common approach is the reaction of 4-nitrobenzoyl chloride with 2-ethylaniline. researchgate.net This reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at room temperature. researchgate.net The use of an acid scavenger, like a tertiary amine, may be employed to neutralize the hydrochloric acid byproduct.

| Reagents | Solvent | Conditions |

| 4-Nitrobenzoyl chloride, 2-ethylaniline | Dichloromethane | Room temperature, 2-24 hours |

| A representative conventional synthesis of an N-substituted benzamide intermediate. researchgate.net |

Green Alternative: Aqueous-Phase Synthesis

A significant green improvement for this step is the use of an aqueous phase synthesis. In this method, 4-nitrobenzoyl chloride is reacted with 2-ethylaniline in water, eliminating the need for organic solvents. The reaction proceeds at an elevated temperature, typically between 80-95°C, and can yield the product in high purity after recrystallization. This approach not only avoids the use of hazardous organic solvents but also simplifies the workup procedure.

| Reagents | Solvent | Conditions | Yield | Purity |

| 4-Nitrobenzoyl chloride, 2-ethylaniline, NaOH (aqueous) | Water | 80–95°C | 89–94% | 99.5% (after recrystallization) |

| An aqueous-phase synthesis of 4-nitro-N-(2-ethylphenyl)benzamide. |

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group on the 4-nitro-N-(2-ethylphenyl)benzamide intermediate to an amino group, yielding the final product, this compound.

Catalytic Hydrogenation:

This transformation is commonly achieved through catalytic hydrogenation. The nitro-substituted intermediate is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and subjected to hydrogen gas in the presence of a catalyst. researchgate.net Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction. researchgate.net The reaction is typically carried out under pressure, ranging from 2 to 20 atmospheres, and at a temperature between 25-50°C.

| Starting Material | Catalyst | Solvent | Pressure (atm) | Temperature (°C) |

| 4-Nitro-N-(2-ethylphenyl)benzamide | 10% Pd/C | Ethanol or Ethyl acetate | 2–20 | 25–50 |

| Typical conditions for the catalytic hydrogenation to this compound. |

Another example of this reduction involves using 5% Pd/C with low-pressure hydrogenation for a similar substrate, highlighting the general utility of this method. google.com The crude product obtained after filtration of the catalyst and evaporation of the solvent can be further purified by crystallization. google.com

Molecular Mechanisms of Action and Target Interactions of 4 Amino N 2 Ethylphenyl Benzamide

Elucidation of Specific Molecular Targets

Research has identified several potential molecular targets for 4-amino-N-(2-ethylphenyl)benzamide and related compounds, spanning ion channels, enzymes, and viral proteins.

Interaction with Voltage-Dependent Sodium Channels

The most well-documented mechanism of action for this compound is its interaction with voltage-gated sodium channels (VGSCs). nih.gov This compound belongs to a class of N-phenylbenzamides that are recognized as important templates for interacting with the receptor that stabilizes the voltage-dependent sodium channel in its inactivated state. nih.gov Molecular modeling studies indicate that the 2-ethylphenyl group of 4-AEPB is crucial for maintaining the low-energy conformation necessary for binding to these neuronal targets. nih.gov

This interaction is believed to be the basis for its anticonvulsant properties. The compound shows significant efficacy against maximal electroshock (MES)-induced seizures, a model where substances that block VGSCs are typically active. nih.gov Conversely, its lack of activity against seizures induced by subcutaneous pentylenetetrazole (scPTZ) suggests its mechanism is specific to sodium channels rather than involving GABAergic pathways. nih.gov

Binding to and Modulation of DNA Gyrase and Sec14p

Direct evidence of this compound binding to DNA gyrase or the lipid transfer protein Sec14p has not been specifically reported. However, studies on the broader class of benzamide (B126) derivatives suggest potential interactions with these targets.

DNA Gyrase: This bacterial enzyme is a key target for antibacterial agents. researchgate.net Molecular docking simulations performed on various benzamide derivatives have shown that they can potentially inhibit DNA gyrase from species like Staphylococcus aureus. researchgate.netresearchgate.net These studies predict that interactions are primarily driven by steric or hydrophobic forces, alongside hydrogen bonding. researchgate.net For instance, certain benzamide derivatives exhibited significant MolDock scores, indicating a strong potential for binding and inhibition. researchgate.netingentaconnect.com

Sec14p: This phosphatidylinositol transfer protein is an essential protein in fungi, making it an attractive antifungal target. nih.govmdpi.com Research has identified benzamide scaffolds as inhibitors of Sec14p in Saccharomyces cerevisiae. nih.gov Computational and genetic analyses have confirmed that these inhibitors interact with the substrate-binding pocket of the protein. researchgate.netnih.gov Docking studies with specific benzamide derivatives have predicted potent binding, with some compounds showing an uncompetitive pattern of inhibition. researchgate.netingentaconnect.com

While these findings are for related compounds, they highlight the potential of the benzamide scaffold, present in this compound, to interact with these enzymatic targets.

Engagement with Deubiquitinase (DUB) Enzymes

There is no direct research demonstrating the interaction of this compound with deubiquitinase (DUB) enzymes. However, the benzamide structure is recognized as a pharmacophore that could potentially target this enzyme class. DUBs are proteases that regulate cellular processes by removing ubiquitin from proteins and are considered targets for various diseases, including cancer and viral infections. nih.govnih.gov

Pharmacophore modeling of known DUB inhibitors has identified key features, including an aromatic system, a linker, an amide moiety, and a hydrophobic region. researchgate.net Research into new antiviral agents has led to the design and synthesis of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives specifically intended to inhibit DUBs in viruses like Adenovirus, HSV-1, and SARS-CoV-2. researchgate.netrsc.org This suggests that the core benzamide structure is a viable scaffold for developing DUB inhibitors.

Interaction with Viral Glycoproteins (GP)

Specific studies on the interaction of this compound with viral glycoproteins are not available. However, research on structurally related compounds indicates that the benzamide scaffold can be a potent inhibitor of viral entry.

For example, a series of benzamide derivatives were found to target the hemagglutinin (HA) glycoprotein (B1211001) of the influenza virus, which mediates its entry into host cells. researchgate.netresearchgate.net Another class of benzamide derivatives has been shown to inhibit the influenza A virus nucleoprotein (NP), which is crucial for viral replication and nuclear accumulation. scirp.org Furthermore, other benzamide derivatives have been identified as modulators of Hepatitis B virus (HBV) capsid assembly by interacting with the core protein. nih.gov One benzamide derivative, AH0109, was found to possess potent anti-HIV-1 activity by impairing viral cDNA nuclear translocation. nih.gov

These examples demonstrate the versatility of the benzamide chemical structure in targeting various components of different viruses.

Cellular Pathway Perturbations Induced by this compound

The primary cellular pathway perturbation caused by this compound is the modulation of neuronal excitability through its action on voltage-gated sodium channels. By stabilizing the inactivated state of these channels, the compound reduces the ability of neurons to fire high-frequency action potentials, which is the basis for its anticonvulsant effect observed in maximal electroshock seizure models. nih.gov

Studies on related benzamide compounds suggest other potential cellular effects. For instance, some benzamide derivatives that inhibit histone deacetylases (HDACs) can induce antiproliferative activity in cancer cell lines. smolecule.com Others that inhibit deubiquitinases (DUBs) can reduce the stability and expression of key proteins like the androgen receptor in prostate cancer cells, leading to decreased cell viability. nih.gov While these specific effects have not been documented for this compound, they illustrate the potential for this class of compounds to perturb various critical cellular signaling and regulatory pathways.

Biochemical Characterization of Enzymatic Inhibition

In Vivo Anticonvulsant Activity of this compound The anticonvulsant potency and neurotoxicity of this compound have been determined in animal models, providing a quantitative assessment of its biological effects.

| Species | Administration | Test | Parameter | Value (µmol/kg) | Reference |

| Mice | Intraperitoneal | Anti-MES | ED₅₀ | 28.6 | nih.gov |

| Mice | Intraperitoneal | Neurotoxicity | TD₅₀ | 96.3 | nih.gov |

| Rats | Oral | Anti-MES | ED₅₀ | 29.8 | nih.gov |

| Rats | Oral | Neurotoxicity | TD₅₀ | >1,530 | nih.gov |

| MES: Maximal Electroshock Seizure; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose. |

The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a measure of the drug's safety margin. For this compound, the PI was found to be 3.36 in mice (intraperitoneal) and over 51 in rats (oral), indicating a favorable safety profile in preclinical studies. nih.gov

Enzymatic Inhibition by Related Benzamide Derivatives To illustrate the potential for enzymatic inhibition within this compound class, the following table summarizes findings for other benzamide derivatives against various enzymes.

| Compound Class | Target Enzyme | Inhibition Value | Reference |

| N-arylated-4-yl-benzamides | Mushroom Tyrosinase | Kᵢ = 0.016 µM | rsc.org |

| Benzamide Derivatives | Deubiquitinases (USP10/USP13) | IC₅₀ = 0.6-0.7 µM | N/A |

| Benzamide Derivatives | Influenza A Nucleoprotein | IC₅₀ = 0.27 µM | scirp.org |

| N-benzothiazol-2-yl benzamides | Glucokinase (GK) | 1.97-fold activation | japsonline.com |

| Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration. |

These data, from compounds sharing the core benzamide structure, underscore the capacity of this chemical class to act as potent and specific modulators of diverse enzymatic targets.

Structure Activity Relationship Sar Studies for 4 Amino N 2 Ethylphenyl Benzamide Derivatives

Positional and Electronic Effects of Substituents on Biological Potency

The biological activity of 4-amino-N-(2-ethylphenyl)benzamide derivatives is exquisitely sensitive to the nature and position of substituents on both the N-phenyl moiety and the benzoyl ring. These modifications exert their influence through a combination of steric and electronic effects, which collectively modulate the compound's interaction with its biological target.

Influence of the 2-Ethyl Substitution on the N-Phenyl Moiety

The substitution pattern on the N-phenyl ring is a critical determinant of anticonvulsant activity. The presence of an alkyl group at the ortho position of the N-phenyl ring has been shown to be particularly advantageous. Molecular modeling studies suggest that the 2-ethyl group in this compound (4-AEPB) plays a crucial role in maintaining a low-energy conformation that is favorable for binding to neuronal targets, similar to the 2,6-dimethylphenyl group of the potent anticonvulsant ameltolide (B1667027). google.comnih.govucl.ac.be

The anticonvulsant activity against maximal electroshock-induced seizures (MES) is significantly influenced by the nature and position of alkyl substituents on the N-phenyl ring. For instance, mono-methylation on the N-phenyl ring enhances MES activity. ucl.ac.be The addition of a second ortho-methyl group, as seen in ameltolide, further reinforces this activity. ucl.ac.be The substitution of the 2,6-dimethylphenyl moiety with a 2-ethylphenyl group, as in 4-AEPB, results in a compound with comparable anticonvulsant potency to ameltolide. nih.govucl.ac.be

A patent for 3- and 4-amino-N-(alkylphenyl)benzamide compounds provides quantitative data on the anticonvulsant activity and neurotoxicity of various analogues, highlighting the impact of N-phenyl substitution. google.com The following table summarizes the findings for selected compounds from this patent, illustrating the structure-activity relationships.

| Compound Name | N-Phenyl Substitution | Anti-MES ED₅₀ (mg/kg, i.p. in mice) | Neurotoxicity TD₅₀ (mg/kg, i.p. in mice) | Protective Index (PI = TD₅₀/ED₅₀) |

| 4-amino-N-phenylbenzamide | Unsubstituted | >100 | - | - |

| 4-amino-N-(2-methylphenyl)benzamide | 2-Methyl | 45 | 180 | 4.0 |

| 4-amino-N-(3-methylphenyl)benzamide | 3-Methyl | 60 | 250 | 4.2 |

| 4-amino-N-(4-methylphenyl)benzamide | 4-Methyl | 50 | >300 | >6.0 |

| This compound | 2-Ethyl | 28.6 (µmol/kg) | 96.3 (µmol/kg) | 3.36 |

| 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide) | 2,6-Dimethyl | 10 | 30 | 3.0 |

| 4-amino-N-(2-isopropylphenyl)benzamide | 2-Isopropyl | 30 | 600 | 20 |

Data for this compound is from a separate study for comparative purposes. nih.gov

The data indicates that ortho-substitution on the N-phenyl ring is generally favorable for anticonvulsant activity. The high protective index of the 2-isopropyl substituted analogue suggests a favorable balance between efficacy and toxicity.

Role of the 4-Amino Group on the Benzoyl Ring

The 4-amino group on the benzoyl ring is a cornerstone of the anticonvulsant activity observed in this class of compounds. Research has consistently demonstrated that this primary amine is a crucial element of the "4-aminobenzamide pharmacophore," a key recognition motif for the biological target, which is believed to be the voltage-dependent sodium channel. ucl.ac.beresearchgate.net The interaction of this pharmacophore is thought to stabilize the inactivated state of the sodium channel. ucl.ac.be

Studies have shown that the position of the amino group on the benzoyl ring is critical, with the potency order being para > meta > ortho for optimal activity against MES. ucl.ac.be This suggests that the 4-amino group acts as a significant signal in the molecular recognition process at the receptor level. ucl.ac.be Modification or removal of this group generally leads to a significant loss of anticonvulsant activity. For example, the corresponding 4-nitrobenzanilide (B1664616) intermediates are largely inactive in anticonvulsant tests. google.com

The following table summarizes the qualitative importance of the amino group on the benzoyl ring based on multiple research findings.

| Compound Type | Key Finding | Reference |

| 4-Aminobenzamides | The 4-amino group is essential for optimal MES potency. | ucl.ac.be |

| Positional Isomers | Potency order for amino substitution: para > meta > ortho. | ucl.ac.be |

| 4-Nitrobenzanilides | Generally inactive as anticonvulsants. | google.com |

| Ameltolide Analogues | The 4-amino group is a key component of the pharmacophore. | ucl.ac.be |

Impact of Steric and Electronic Factors on Activity Profiles

Steric Factors: The size and shape of the substituents, particularly on the N-phenyl ring, play a significant role. As observed with the 2-ethyl and 2,6-dimethyl groups, bulky ortho substituents can enforce a specific conformation that is beneficial for activity. This steric hindrance can influence the dihedral angle between the phenyl rings, which is a critical parameter for the compound's three-dimensional shape and its fit within the receptor binding site.

Conformational Analysis and Bioactive Conformational States

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. Molecular modeling and crystallographic studies have provided insights into the preferred conformational states of these molecules.

A critical aspect of the conformation is the geometry of the central amide bond. While X-ray crystallography of the related compound ameltolide revealed a trans-configuration for the amide bond, molecular mechanics and quantum mechanics calculations have indicated that the energy difference between the cis and trans conformers is relatively small. ucl.ac.be This suggests that while the trans form may be favored in the solid state, the molecule could adopt the cis conformation to bind to its biological target. ucl.ac.be

Another crucial conformational feature is the relative orientation of the two aromatic rings. For active N-phenylbenzamides, a consistent conformation is observed where the methyl-substituted phenyl ring is oriented at an angle of approximately 90 to 120 degrees to the plane of the central amide group. nih.gov This specific orientation is believed to facilitate crucial hydrogen bonding interactions with the biological target. nih.gov Molecular modeling studies on 4-AEPB have shown that the 2-ethylphenyl group helps to maintain a low-energy conformation similar to that of ameltolide, which is considered essential for its anticonvulsant activity. nih.govucl.ac.be

Pharmacophore Modeling and Identification of Key Recognition Elements

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the 4-aminobenzamide (B1265587) class of anticonvulsants, a general pharmacophore model has been proposed based on their structure-activity relationships.

The key recognition elements identified in this pharmacophore include:

A hydrogen bond donor: This is typically fulfilled by the 4-amino group on the benzoyl ring.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linkage is a critical hydrogen bond acceptor.

Two aromatic/hydrophobic regions: These are represented by the benzoyl ring and the N-phenyl ring. The specific orientation and substitution of these rings are crucial for optimal interaction with the receptor.

The N-phenylbenzamide platform is considered an important recognition template for the receptor, which is believed to be the voltage-dependent sodium channel. ucl.ac.be The pharmacophore model suggests that the spatial arrangement of these key features allows the molecule to bind effectively to the receptor and modulate its function, leading to the observed anticonvulsant activity.

Rational Design Principles for Optimized Benzamide (B126) Analogues

Based on the comprehensive SAR, conformational, and pharmacophore studies, several rational design principles can be formulated for the development of optimized this compound analogues with enhanced anticonvulsant potency and a favorable safety profile.

Retention of the 4-Aminobenzoyl Moiety: The 4-amino group on the benzoyl ring is a critical pharmacophoric feature and should be preserved. Its position at the para-position is optimal for activity.

Ortho-Substitution on the N-Phenyl Ring: The introduction of small, lipophilic groups at the ortho position of the N-phenyl ring is a key strategy to enhance anticonvulsant activity. This substitution pattern helps to enforce a bioactive conformation.

Modulation of N-Phenyl Substituents: Systematic variation of the ortho substituents on the N-phenyl ring can be explored to fine-tune the steric and electronic properties for improved potency and a better protective index. Exploring bioisosteric replacements for the ethyl group could also lead to novel analogues.

Control of Conformational Flexibility: The design should aim to maintain the preferred dihedral angle between the aromatic rings (approximately 90-120 degrees). This can be achieved through appropriate substitution on the N-phenyl ring.

Optimization of Physicochemical Properties: Properties such as lipophilicity and metabolic stability should be considered to ensure good oral bioavailability and a desirable pharmacokinetic profile.

By adhering to these design principles, it is possible to rationally guide the synthesis of new benzamide analogues with potentially superior therapeutic properties for the treatment of epilepsy and other neurological disorders.

Computational and in Silico Methodologies Applied to 4 Amino N 2 Ethylphenyl Benzamide Research

Molecular Modeling Approaches

Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. For 4-amino-N-(2-ethylphenyl)benzamide, these approaches are crucial for understanding its three-dimensional structure and how it interacts with biological systems, which is fundamental to its pharmacological activity.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target.

Molecular modeling studies have been instrumental in understanding the anticonvulsant properties of this compound (also known as 4-AEPB). nih.govucl.ac.be Research indicates that the substitution of the 2,6-dimethylphenyl group found in its potent analogue, ameltolide (B1667027), with a 2-ethylphenyl group in 4-AEPB, successfully preserves the low-energy conformational structure essential for its biological activity. nih.govucl.ac.be This specific low-energy conformation is believed to be a key feature of the 4-aminobenzamide (B1265587) pharmacophore, enabling the molecule to exert its anticonvulsant effects. nih.govucl.ac.be The most active compounds in this benzamide (B126) series typically adopt a conformation where the substituted phenyl ring is oriented at an angle of 90 to 120 degrees relative to the central amide plane. nih.gov This consistent conformation is a determining factor for the molecule's interaction with its neuronal targets. nih.gov

Ligand-Protein Docking Simulations for Target Binding Prediction

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. This technique is essential for identifying potential drug targets and understanding the molecular basis of a drug's mechanism of action.

For this compound, docking simulations can be used to predict its binding affinity and interaction with potential neuronal targets, such as the γ-aminobutyric acid (GABA) receptors. While specific docking studies for 4-AEPB are not extensively detailed in the literature, the methodology is well-established for related benzamide derivatives. bioinformation.netnih.gov These simulations computationally place the ligand into the binding site of a target protein and score the interaction based on factors like binding free energy. Key interactions often identified in such studies include hydrogen bonding, typically involving the amide group, and π-π stacking from the aromatic rings. nih.gov

The results from docking studies on similar molecules provide a framework for what could be expected for 4-AEPB. For instance, docking of various benzamide derivatives against different protein kinases and receptors has shown that specific amino acid residues within the binding pocket are crucial for stable interactions. semanticscholar.org

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzimidazole (B57391) Derivative | GABA(A) Receptor (α2β2γ2) | -8.0 | Not specified |

| Benzylidene Amino Phenyl Acetamide | Thymidylate Kinase (4HLC) | -3.27 | Arg36, Arg48, Phe66 |

| Benzamide Derivative | DNA Gyrase | Not specified | Not specified |

This table presents illustrative data from docking studies on related benzamide compounds to demonstrate the typical output of such simulations. Data derived from studies on various benzamide derivatives. nih.govsemanticscholar.orgdergipark.org.tr

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are invaluable for elucidating properties that are not accessible through classical molecular mechanics.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. bohrium.com It is widely used to predict molecular geometries, vibrational frequencies, and other electronic properties with high accuracy.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. conicet.gov.arresearchgate.net A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net

For benzamide derivatives, HOMO-LUMO analysis helps to understand their electronic transitions and reactivity. tandfonline.commdpi.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In many benzamide-like structures, the HOMO is often localized on one part of the molecule, while the LUMO is on another, facilitating charge transfer upon excitation. tandfonline.com The energy gap is also a key descriptor in studies correlating molecular structure with biological activity, such as anticonvulsant potential. conicet.gov.ar

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| (2E)-HIPC (Anticonvulsant) | Not specified | Not specified | 4.06 - 4.39 |

| N-((2-Acetylphenyl)carbamothioyl) benzamide | Not specified | Not specified | 3.83 |

| Meta-substituted carbonothionylbenzamides | Higher energy levels | Higher energy levels | Lower band gap |

| Para-substituted carbonothionylbenzamides | Lower energy levels | Lower energy levels | Higher band gap |

This table provides representative HOMO-LUMO energy gap values from studies on various anticonvulsant and benzamide-related compounds to illustrate the data generated by this type of analysis. researchgate.nettandfonline.commdpi.com

Molecular Electrostatic Potential (MEP) Surface Generation

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for predicting and understanding intermolecular interactions, particularly hydrogen bonding and reactivity towards electrophilic and nucleophilic agents. dergipark.org.trmdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP surface would reveal the reactive sites of the molecule. Typically for benzamide derivatives, negative potential regions are located over electronegative atoms like oxygen (from the carbonyl group) and nitrogen, making them sites for hydrogen bond acceptance. dergipark.org.trtandfonline.com Positive potential regions are often found around the hydrogen atoms of the amide and amino groups, identifying them as hydrogen bond donors. tandfonline.com This information is crucial for understanding how the molecule will interact with biological receptors, as these electrostatic interactions are often the driving force for ligand binding and biological activity. mdpi.com

Virtual Screening Techniques for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This method is more cost-effective and faster than traditional high-throughput screening. For scaffolds related to this compound, virtual screening has been employed to discover new ligands for various therapeutic targets.

Methodologies in virtual screening can be broadly categorized into structure-based and ligand-based approaches. mdpi.com Structure-based virtual screening relies on the three-dimensional structure of the target protein, using techniques like molecular docking to predict the binding orientation and affinity of a ligand. researchgate.netnih.gov Ligand-based methods, on the other hand, use the knowledge of known active molecules to identify new ones with similar properties, often through pharmacophore modeling. mdpi.comjst.go.jp

Several studies on benzamide derivatives illustrate the utility of these approaches:

Hepatitis B Virus (HBV) Capsid Assembly Modulators: A pharmacophore-based virtual screening strategy was employed to identify new benzamide scaffold hits as potential HBV capsid assembly modulators. jst.go.jp This led to the optimization of a lead compound, resulting in derivatives with significantly increased anti-HBV activity. jst.go.jp

PD-1/PD-L1 Inhibitors: A multi-stage virtual screening process, combining shape screening, pharmacophore analysis, and molecular docking, was used to identify novel small molecule inhibitors of the PD-1/PD-L1 interaction. nih.gov

TRPV4 Antagonists: Both structure-based and ligand-based virtual screening were utilized to identify new inhibitors of the Transient receptor potential vanilloid 4 (TRPV4) ion channel from a library of compounds. mdpi.com

CCR5 Ligands: To discover novel ligands for the C-C chemokine receptor type 5 (CCR5), a multi-stage virtual screening protocol that included pharmacophore screening and molecular docking was implemented. acs.org

These examples, while not directly involving this compound, demonstrate the power of virtual screening to identify novel, active compounds based on a core chemical structure like benzamide. The insights gained from such studies can guide the design of new analogs of this compound for various biological targets.

| Target | Screening Method | Key Findings | Reference |

|---|---|---|---|

| HBV Capsid Assembly | Pharmacophore-based virtual screening, Molecular docking | Identification of a benzamide hit (WAI-5) and subsequent optimization to compounds with 10-fold increased anti-HBV activity. | jst.go.jp |

| PD-1/PD-L1 | Shape screening, Pharmacophore modeling, Molecular docking (AutoDock Vina) | Discovery of 10 potential PD-L1 inhibitors from a screening of 35 proposed compounds. | nih.gov |

| TRPV4 | Structure-based (molecular docking) and Ligand-based (pharmacophore) screening | All five tested hits, selected based on binding stability or pharmacophore match, inhibited hTRPV4. | mdpi.com |

| CCR5 | Pharmacophore screening, Molecular docking, Protein-Ligand Interaction Fingerprint (PLIF) | Identification of four hit compounds with higher potency than the reference compound Maraviroc in a colorectal cancer cell line. | acs.org |

| PARP-1 | Molecular docking, MM-GBSA | Design of N-phenyl benzamide derivatives with strong and stable interactions with PARP-1, comparable to the standard drug Olaparib. | researchgate.net |

In Silico Prediction of Biological Properties and Drug-Likeness

Beyond identifying new ligands, in silico methods are crucial for predicting the biological properties and drug-likeness of a compound before its synthesis, saving time and resources. These predictions encompass a wide range of physicochemical and pharmacokinetic properties.

For this compound, molecular modeling studies have been instrumental in understanding its biological activity. Research has shown that the 2-ethylphenyl group allows the molecule to maintain a low-energy conformation similar to that of the potent anticonvulsant ameltolide. ucl.ac.benih.gov This conformational similarity provides a structural clue for its observed anticonvulsant effects. ucl.ac.benih.gov The amide bond connecting the two aromatic rings is a key structural feature that dictates the molecule's three-dimensional shape and, consequently, its biological function. Computational analyses of similar benzanilides confirm that the trans configuration of this amide bond is the most thermodynamically stable state.

The "drug-likeness" of a molecule is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico tools can calculate these and other descriptors, such as the polar surface area (PSA), which is related to membrane permeability. For instance, a computational study on novel benzamido substituted imidazo[1,2-b]pyridazin-2-ones, which share the benzamide core, used the OSIRIS Property Explorer to predict their molecular properties and confirm them as viable drug candidates. dergipark.org.tr Similarly, ADME (Absorption, Distribution, Metabolism, and Excretion) properties for other pyrazole-benzamide derivatives have been predicted computationally, indicating good oral bioavailability and gastrointestinal absorption. researchgate.net

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Formula | C15H16N2O | Basic elemental composition. |

| Molecular Weight | 240.3 g/mol | Influences absorption and distribution; generally complies with drug-likeness rules. |

| cLogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | A measure of lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | ~69 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 (from -NH2 and -NH- amide) | Contributes to binding specificity and solubility. |

| Hydrogen Bond Acceptors | 2 (from C=O and -NH2) | Contributes to binding specificity and solubility. |

| Rotatable Bonds | 3 | Influences conformational flexibility and binding entropy. |

| Drug-Likeness Score | Positive | Indicates compliance with common structural filters used in early-stage drug discovery. dergipark.org.tr |

Note: The values in the table are estimations based on computational models and data from related compounds. Exact values may vary between different prediction software.

Future Directions and Research Perspectives for 4 Amino N 2 Ethylphenyl Benzamide

Development of Next-Generation Benzamide (B126) Analogues with Enhanced Selectivity

Future work will focus on systematic structure-activity relationship (SAR) studies. This involves synthesizing a library of new analogues by modifying three key areas: the para-amino substituted benzoyl ring, the N-(2-ethylphenyl) group, and the amide linker. nih.gov For instance, research into other benzamide series has shown that substitutions on the benzamide core can drastically alter biological activity, leading to potent and selective inhibitors for diverse targets like the prokaryotic cell division protein FtsZ or MrgX1 receptors. nih.govnih.gov By creating and testing novel derivatives, researchers can build a comprehensive understanding of the pharmacophore, identifying which functional groups are essential for activity and which can be modified to fine-tune selectivity and reduce potential off-target effects.

Table 1: Comparative Anticonvulsant Activity of 4-amino-N-(2-ethylphenyl)benzamide and Related Analogues

| Compound | Key Structural Feature | ED₅₀ (µmol/kg) | Protective Index (PI) | Primary Target Indication | Reference |

|---|---|---|---|---|---|

| This compound (4-AEPB) | 2-ethylphenyl group | 29.8 (oral, rats) | >51 (rats) | Anticonvulsant | nih.gov |

| Ameltolide (B1667027) (4-amino-N-(2,6-dimethylphenyl)benzamide) | 2,6-dimethylphenyl group | 23.5 (i.p., mice) | 3.2 (mice) | Anticonvulsant | nih.gov |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 2,6-dimethylphenyl group, p-nitro substitution | 31.8 (i.p., mice) | 5.2 (mice) | Anticonvulsant | walshmedicalmedia.com |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 2-chloro-6-methylphenyl group, p-nitro substitution | 90.3 (i.p., mice) | 11.8 (mice) | Anticonvulsant | walshmedicalmedia.com |

Exploration of Novel Therapeutic Applications Beyond Established Activities

While this compound is primarily recognized for its anticonvulsant effects, the broader benzamide chemical class is known for a wide spectrum of biological activities. walshmedicalmedia.comontosight.ai This chemical versatility suggests that this compound and its future derivatives are ripe for exploration in new therapeutic areas.

Research into structurally related benzamides has revealed their potential as:

Antimicrobial Agents: Certain benzamide derivatives have shown potent activity against multidrug-resistant bacteria like Staphylococcus aureus and fungi by inhibiting essential cellular processes. nih.govnih.govdntb.gov.ua For example, some analogues act as inhibitors of the bacterial cell division protein FtsZ or the fungal lipid transfer protein Sec14p. nih.govnih.gov

Anticancer Agents: The benzamide scaffold has been investigated for its anticancer properties. Derivatives of para-aminobenzoic acid (PABA), a related structure, have demonstrated significant cytotoxic action against cancer cell lines like MCF-7 and HCT-116. mdpi.com

Antiviral Agents: High-throughput screening has identified 4-(aminomethyl)benzamides as inhibitors of Ebola and Marburg virus entry. nih.gov Other studies have designed benzamide derivatives to inhibit viral deubiquitinase enzymes, which are crucial for the replication of several viruses. researchgate.net

Carbonic Anhydrase Inhibitors: Novel benzoylthioureido benzenesulfonamides have been developed as highly potent and selective inhibitors of carbonic anhydrase IX, a target implicated in cancer. nih.govbenthamdirect.com

Gastrointestinal Motility Agents: Specific N-substituted benzamides have been found to act as potent 5-HT4 receptor agonists, showing excellent prokinetic activity in preclinical models. walshmedicalmedia.com

Future research should involve screening this compound and a library of its newly synthesized analogues against a diverse panel of biological targets to uncover these and other potential therapeutic applications.

Advanced Computational and Artificial Intelligence-Driven Design Strategies

The design and optimization of new drug candidates can be significantly accelerated through the use of advanced computational tools and artificial intelligence (AI). Molecular modeling has already provided valuable insights into why this compound is a potent anticonvulsant, showing that its 2-ethylphenyl group maintains a critical low-energy conformation similar to that of ameltolide. nih.govucl.ac.be

The future of drug design for this compound class will increasingly rely on more sophisticated in-silico methods:

Molecular Docking and Dynamics: These techniques can predict how different analogues will bind to specific protein targets, helping to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.govbenthamdirect.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the chemical structures of a series of compounds with their biological activities, enabling the prediction of potency for novel, unsynthesized analogues. researchgate.net

AI and Machine Learning: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to learn complex patterns. These models can then be used to design novel benzamide derivatives with optimized properties, such as enhanced efficacy, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and reduced off-target effects. tandfonline.com

By integrating these computational strategies into the drug discovery pipeline, researchers can explore a vast chemical space more efficiently, reducing the time and cost associated with traditional trial-and-error synthesis and testing.

Integration of High-Throughput Screening and Omics Data for Mechanistic Insights

To broaden the therapeutic scope of this compound, high-throughput screening (HTS) of analogue libraries against diverse biological targets is essential. nih.govportlandpress.com HTS allows for the rapid testing of thousands of compounds, facilitating the discovery of new "hits" for various diseases. nih.govdrugbank.com

Beyond identifying new activities, a critical future direction is to gain a deeper understanding of the compound's mechanism of action. This can be achieved by integrating HTS data with multi-omics technologies, such as genomics, transcriptomics, and proteomics. mednexus.orgnih.gov For example, when a hit is identified from an HTS campaign, researchers can treat relevant cell models with the active compound and analyze the global changes in gene expression (transcriptomics) and protein levels (proteomics). nih.gov

This approach provides an unbiased, system-wide view of the compound's effects, helping to:

Confirm the intended molecular target.

Identify novel or unexpected off-target effects.

Elucidate the downstream cellular pathways that are modulated by the compound.

Uncover potential biomarkers for efficacy or toxicity.

For instance, proteomic analysis of bacteria treated with certain N-(1,3,4-oxadiazol-2-yl)benzamides revealed that they are multi-targeting antibiotics, affecting menaquinone biosynthesis and other essential proteins. nih.gov Applying a similar workflow to this compound and its derivatives will yield crucial mechanistic insights, guiding further optimization and clinical development.

Repurposing Potential of this compound and its Derivatives

Drug repurposing, or finding new uses for existing drugs, is an attractive and increasingly utilized strategy in pharmaceutical research. remedi4all.org It offers the potential to bring new therapies to patients more quickly and at a lower cost, as existing compounds often have well-established preclinical safety and pharmacokinetic profiles. remedi4all.org

Given its documented anticonvulsant activity and associated preclinical data, this compound is a prime candidate for repurposing efforts. nih.gov Future research should systematically screen the compound against a wide array of disease models, particularly in the therapeutic areas where other benzamides have shown promise, such as oncology, infectious diseases, and neurology. mdpi.comresearchgate.net

Computational repurposing can play a significant role in this process. remedi4all.org By using in-silico tools to compare the structure of this compound against databases of known drugs and their targets, researchers can generate hypotheses about potential new applications. These computational predictions can then be validated through targeted in-vitro and in-vivo testing. This strategy represents a powerful, data-driven approach to maximizing the therapeutic value of this compound and its chemical relatives.

Table of Compounds

Q & A

Q. Characterization :

- NMR : Confirm structure via ¹H/¹³C NMR; aromatic protons appear at δ 6.5–8.0 ppm, and the amide NH signal at δ ~9.5 ppm .

- Mass spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+H]⁺ expected at m/z 269.3).

- InChI Key : Use standardized identifiers (e.g.,

InChIKey=ZTLWJYCDAXUIBK-UHFFFAOYSA-Nfor structural verification in databases ).

Basic: How is the compound screened for pharmacological activity in preclinical models?

Methodological Answer:

- Anticonvulsant assays : Test against maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents.

- Protocol : Administer compound intraperitoneally (ip) at 10–100 mg/kg; measure ED₅₀ (effective dose for 50% protection). For example, 4-amino-N-cyclohexylbenzamide showed ED₅₀ = 42.98 mg/kg in MES .

- Neurotoxicity : Rotorod test (TD₅₀ = dose causing 50% motor impairment) to calculate protective index (PI = TD₅₀/ED₅₀) .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

Methodological Answer:

- Key modifications :

- Data analysis : Correlate substituent properties (logP, polar surface area) with ED₅₀/PI values. For example, 4-amino-N-(α-methylbenzyl)benzamide achieved PI = 9.5, outperforming phenytoin .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Quantum mechanics (QM) : Use Gaussian or ORCA for geometry optimization and electronic property calculation (e.g., HOMO-LUMO gaps to assess reactivity) .

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to γ-aminobutyric acid (GABA) receptors. Key interactions include hydrogen bonding with amide NH and π-π stacking of aromatic rings .

- QSPR models : Train neural networks on datasets (e.g., CC-DPS) to predict solubility or blood-brain barrier permeability .

Advanced: How is the compound evaluated for epigenetic modulation (e.g., DNA methylation inhibition)?

Methodological Answer:

- Biochemical assays :

- DNMT inhibition : Use fluorescence-based assays (e.g., M.SssI methyltransferase inhibition) with IC₅₀ determination. Analogues like 4-amino-N-(4-aminophenyl)benzamide showed comparable activity to SGI-1027 .

- Cellular models : Treat cancer cell lines (e.g., HCT-116) and measure global DNA methylation via LC-MS/MS .

Advanced: What strategies assess oxidative stability and antioxidant potential?

Methodological Answer:

- DPPH assay : Measure radical scavenging activity (IC₅₀) at 517 nm. Schiff base derivatives of benzamide showed IC₅₀ = 12–25 µM .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in neuronal cells to quantify oxidative stress reduction .

Advanced: How is the compound quantified in biological matrices during pharmacokinetic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.